5-Bromothiazole

Description

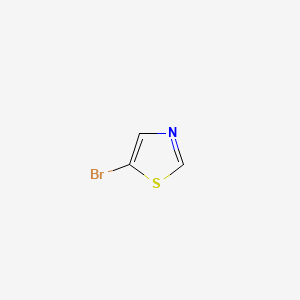

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-5-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUPYMSVAPQXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338053 | |

| Record name | 5-Bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-55-7 | |

| Record name | 5-Bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromothiazole from 2-Aminothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-bromothiazole from 2-aminothiazole (B372263), a crucial transformation in the synthesis of various pharmaceutical and bioactive molecules. This document details the core methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols.

Introduction

2-Aminothiazole is a fundamental heterocyclic building block in medicinal chemistry. Its derivatization is key to accessing a wide array of compounds with diverse biological activities. The introduction of a bromine atom at the 5-position of the thiazole (B1198619) ring yields this compound, a versatile intermediate for further functionalization, often through cross-coupling reactions. This guide focuses on two principal methods for this conversion: direct bromination and the Sandmeyer reaction.

Core Synthetic Methodologies

The synthesis of this compound from 2-aminothiazole is predominantly achieved through two main pathways:

-

Direct Electrophilic Bromination: This method involves the direct reaction of 2-aminothiazole with a brominating agent, such as molecular bromine, in a suitable solvent.

-

Sandmeyer Reaction: This classic transformation involves the diazotization of the amino group of 2-aminothiazole to form a diazonium salt, which is subsequently displaced by a bromide ion, typically catalyzed by a copper(I) salt.

The choice of method can depend on the desired scale, available reagents, and the presence of other functional groups on the 2-aminothiazole scaffold.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic approaches to this compound from 2-aminothiazole, allowing for easy comparison of reaction conditions and yields.

Table 1: Direct Bromination of 2-Aminothiazole

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Bromine | Acetic Acid | 0 - 30 | 2 h | 75 | [1] |

| Bromine | DMF | Room Temp | 3 h | Not specified | [2] |

| CuBr₂ | Acetonitrile (B52724) | Room Temp | 10 h | 94 | [3] |

Table 2: Sandmeyer Reaction for the Synthesis of this compound

| Diazotizing Agent | Bromide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| n-Butyl nitrite (B80452) | CuBr | - | Acetonitrile | 60 | 15 min | 46 (for a substituted 2-aminothiazole) | [3] |

| Sodium nitrite | Copper bromide solution | - | Phosphoric acid, Nitric acid | 0 - 5 | 30 min (diazotization) | Not specified | [4] |

| Sodium nitrite | - | CuBr/CuBr₂ | Acetonitrile | 20 - 25 | Not specified | >95 (for general aryl amines) | [3][5] |

Experimental Protocols

Protocol 1: Direct Bromination with Bromine in Acetic Acid

This protocol is adapted from a procedure described in the literature.[1]

Materials:

-

2-Aminothiazole (400 mg, 4 mmol)

-

Acetic acid (16 mL)

-

Bromine (408 μL, 8 mmol)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Saturated saline solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromine (408 μL, 8 mmol) dropwise to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-bromo-2-aminothiazole.

Protocol 2: Sandmeyer-type Reaction using Copper(II) Bromide

This protocol is based on a method for the regioselective halogenation of 2-amino-1,3-thiazoles.[3][6]

Materials:

-

2-Aminothiazole (e.g., 0.20 mmol)

-

Copper(II) bromide (CuBr₂) (0.30 mmol)

-

Acetonitrile (2 mL)

-

n-Butyl nitrite (35 μL, 0.30 mmol)

Procedure:

-

To a solution of 2-aminothiazole (0.20 mmol) in acetonitrile (2 mL), add CuBr₂ (0.30 mmol).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For some substrates, gentle heating at 40 °C may be necessary.[6]

-

Once the starting material is consumed (this step can produce the 5-bromo-2-aminothiazole directly in high yield in the absence of a diazotizing agent), add n-butyl nitrite (35 μL, 0.30 mmol) to proceed with the diazotization and removal of the amino group if desired, though for obtaining 5-bromo-2-aminothiazole, this second step is often omitted.[3][6]

-

The reaction with CuBr₂ in the absence of n-butyl nitrite at room temperature for 10 hours can give a high yield (94%) of the 5-bromo-2-aminothiazole.[3]

-

Work-up would typically involve quenching the reaction, extracting the product, and purification by chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and a general experimental workflow.

Caption: Sandmeyer reaction mechanism for this compound synthesis.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 2-aminothiazole can be effectively achieved through either direct bromination or a Sandmeyer-type reaction. Direct bromination with bromine in acetic acid offers a straightforward procedure with good yields.[1] Alternatively, the use of copper(II) bromide provides a high-yield, regioselective method for the bromination at the 5-position.[3][6] The Sandmeyer reaction, while a classic and powerful tool, can sometimes be complicated by side reactions but offers a distinct pathway for this transformation.[6][7] The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, substrate compatibility, and available resources. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of this valuable intermediate.

References

- 1. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Catalytic Sandmeyer Bromination [organic-chemistry.org]

- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

5-Bromothiazole physical and chemical properties

An In-depth Technical Guide to 5-Bromothiazole for Researchers and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique chemical structure, featuring a thiazole (B1198619) ring substituted with a bromine atom, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The bromine atom at the 5-position offers a reactive site for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of extensive chemical libraries. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and applications, particularly in the context of drug discovery and development.

Physical and Chemical Properties

This compound is a clear yellow to brown liquid at room temperature.[1] It is soluble in water.[2] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂BrNS | [2][3] |

| Molecular Weight | 164.02 g/mol | [3][4] |

| CAS Number | 3034-55-7 | [2][3] |

| Appearance | Clear yellow to brown liquid | [1][5] |

| Density | 1.835 g/cm³ at 25 °C | [2][4] |

| Boiling Point | 197.4 ± 13.0 °C at 760 mmHg | [3] |

| 80-81 °C at 18 mmHg | [1][2] | |

| Melting Point | 131-132 °C (solv: ligroine) | [1][2] |

| Flash Point | 73.2 ± 19.8 °C | [3] |

| 170°F (76.7°C) - closed cup | [2][4] | |

| Refractive Index (n20/D) | 1.5955 | [2][4] |

| Water Solubility | Soluble | [2] |

| pKa | 1.00 ± 0.10 (Predicted) | [1][2] |

| LogP | 1.21 | [3] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ shows two singlets at δ 8.78 (s, 1H) and δ 7.83 (s, 1H).[6]

-

Infrared (IR) Spectroscopy: IR spectral data for related bromothiazole derivatives are available, which can provide insight into the characteristic vibrational frequencies of the thiazole ring and the C-Br bond.[9][10][11]

-

Mass Spectrometry (MS): The exact mass of this compound is 162.909119 u.[3] Mass spectrometry data for related compounds is also available for reference.[12]

Synthesis and Purification

This compound can be synthesized through various methods. One common route involves the deamination of 2-amino-5-bromothiazole.[6] Another reported method is the treatment of 2,5-dibromothiazole (B130459) with sodium ethoxide, followed by hydrogenation over spongy nickel.[2]

Experimental Protocol: Synthesis from 2-Amino-5-bromothiazole

This protocol describes the synthesis of this compound via the diazotization of 2-amino-5-bromothiazole followed by a reduction reaction.

Materials:

-

2-Amino-5-bromothiazole (12.58g, 70mmol)

-

Phosphoric acid (106ml of an 86% solution in water)

-

Concentrated nitric acid (19.2ml)

-

Sodium nitrite (B80452) (7.59g, 110mmol)

-

Deionized water (26ml)

-

Hypophosphorous acid (38.8ml)

-

Sodium hydroxide (B78521) (85g)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

A solution of 2-amino-5-bromothiazole in a mixture of phosphoric acid and concentrated nitric acid is prepared and cooled to -5 °C.[6]

-

A solution of sodium nitrite in water is added dropwise over 45 minutes, maintaining the temperature at -5 °C.[6]

-

After the addition is complete, the mixture is stirred for an additional 15 minutes at -5 °C.[6]

-

Hypophosphorous acid is then added dropwise over 30 minutes, ensuring the temperature remains below 0 °C.[6]

-

The reaction mixture is stirred at 0 °C for 150 minutes and then allowed to warm to room temperature overnight.[6]

-

The mixture is poured into a solution of sodium hydroxide in water.[6]

-

The pH is adjusted to neutral using a 5N NaOH solution.[6]

-

The product is extracted with dichloromethane (3 x 200ml).[6]

-

The combined organic layers are washed with saturated sodium chloride, dried over anhydrous sodium sulfate, filtered, and evaporated.[6]

-

The crude product is purified by MPLC on silica gel using a gradient of 100% hexanes to 10% EtOAc in hexanes to yield the final product.[6]

Caption: Synthesis workflow for this compound.

Purification Protocol: Steam Distillation

For colored impurities, steam distillation can be an effective purification method.

Procedure:

-

Suspend the colored this compound in dilute NaOH.[2]

-

Perform steam distillation.[2]

-

Add NaCl to the aqueous distillate.[2]

-

Extract the product with diethyl ether (Et₂O).[2]

-

Dry the ethereal extract with anhydrous sodium sulfate (Na₂SO₄).[2]

-

Evaporate the solvent and fractionate the residue under vacuum.[2]

Caption: Purification of this compound via steam distillation.

Reactivity and Applications in Drug Development

The thiazole ring is a prominent scaffold in many biologically active compounds.[13][14] The presence of the bromine atom in this compound makes it a valuable intermediate for introducing the thiazole moiety into larger molecules, often through metal-catalyzed cross-coupling reactions. This has led to its use in the synthesis of compounds with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[13][15][16]

Derivatives of 2-aminothiazole, for which this compound can be a precursor or a related building block, are known to be potent inhibitors of various protein kinases.[15] These enzymes play a critical role in cellular signaling pathways that are often dysregulated in diseases like cancer.[15]

Caption: Logical relationships of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3][4][17]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.[3][4]

-

Storage: Store at room temperature, and it is noted to be moisture sensitive.[2] Some suppliers recommend storage at 0-8 °C.[5] It is a combustible liquid.[17]

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in organic synthesis, particularly in the field of drug discovery. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important intermediate for the development of novel therapeutic agents. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties to detailed synthetic protocols and safety considerations. A thorough understanding of its chemistry is key to unlocking its full potential in the creation of new and innovative molecules.

References

- 1. This compound CAS#: 3034-55-7 [chemicalbook.com]

- 2. This compound | 3034-55-7 [chemicalbook.com]

- 3. This compound | CAS#:3034-55-7 | Chemsrc [chemsrc.com]

- 4. This compound 95 3034-55-7 [sigmaaldrich.com]

- 5. thomassci.com [thomassci.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Bromothiazole(3034-53-5) IR Spectrum [m.chemicalbook.com]

- 12. 5-bromo-2-(triisopropylsilyl)thiazole(681218-91-7) 1H NMR spectrum [chemicalbook.com]

- 13. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.be [fishersci.be]

Spectroscopic Profile of 5-Bromothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromothiazole (CAS No: 3034-55-7), a key intermediate in pharmaceutical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presenting the information in a clear, tabular format for easy reference and comparison. Furthermore, this guide outlines the experimental protocols for data acquisition and includes a workflow diagram illustrating the logical process of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment |

| 8.78 | Singlet (s) | 1H | H-2 |

| 7.83 | Singlet (s) | 1H | H-4 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| Data not available | C-2 |

| Data not available | C-4 |

| Data not available | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | C-H stretching (aromatic) |

| Data not available | - | C=N stretching (thiazole ring) |

| Data not available | - | C=C stretching (thiazole ring) |

| Data not available | - | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | [M]⁺ |

| Data not available | - | [M+2]⁺ |

| Data not available | - | Fragment ions |

Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectroscopic data for this compound are not explicitly available. However, the following outlines general methodologies that are typically employed for such analyses.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300-500 MHz. Data acquisition parameters such as the number of scans, relaxation delay, and pulse width would be optimized to obtain a high-quality spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound could be obtained using the neat liquid technique, where a thin film of the sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy could be used, where the sample is placed directly on an ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer, with ionization achieved through techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

5-Bromothiazole CAS number and molecular structure

An In-depth Technical Guide to 5-Bromothiazole

For researchers, scientists, and professionals in drug development, this compound is a valuable heterocyclic compound with significant applications in organic synthesis.[1] Its unique structure, incorporating both a thiazole (B1198619) ring and a bromine atom, makes it a versatile building block for creating a wide range of bioactive molecules and functional materials.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, molecular structure, experimental protocols, and key applications.

Core Properties of this compound

CAS Number: 3034-55-7[1][2][3][4][5][6][7]

Molecular Formula: C₃H₂BrNS[1][2][3][4]

This compound is a pale yellowish-brown or clear yellow to brown liquid at room temperature.[1][3] It is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, as well as in the formulation of agrochemicals like fungicides and herbicides.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 164.02 g/mol | [2][3][4][6][7] |

| 164.03 g/mol | [1][8] | |

| Density | 1.835 g/mL at 25 °C | [1][3][4][6] |

| Boiling Point | 80-81 °C at 18 mmHg | [3] |

| 197.4±13.0 °C at 760 mmHg | [5] | |

| Melting Point | 131-132 °C (Solv: ligroine) | [3] |

| Refractive Index | 1.5955 (at 20 °C) | [3][4][6] |

| Flash Point | 170 °F (76.7 °C) - closed cup | [3][4][6] |

| pKa | 1.00 ± 0.10 (Predicted) | [3] |

| Water Solubility | Soluble in water | [3] |

| InChI Key | DWUPYMSVAPQXMS-UHFFFAOYSA-N | [3][8] |

| SMILES | S1C(Br)=CN=C1 | [3] |

Molecular Structure

This compound consists of a five-membered thiazole ring, which is a heterocycle containing both sulfur and nitrogen atoms. A bromine atom is substituted at the C5 position of the ring. This bromine atom is a key reactive site, allowing for various chemical transformations and the introduction of diverse functional groups.[8]

Caption: Diagram of the this compound molecular structure.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research.

Synthesis of this compound

A common method for synthesizing this compound is from 2-amino-5-bromothiazole via a diazotization-reduction reaction.[2]

Materials:

-

2-amino-5-bromothiazole (12.58 g, 70 mmol)

-

Phosphoric acid (86% solution in water, 106 ml)

-

Concentrated nitric acid (19.2 ml)

-

Sodium nitrite (B80452) (7.59 g, 110 mmol)

-

Water (26 ml)

-

Hypophosphorous acid (38.8 ml)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

A solution of 2-amino-5-bromothiazole in a mixture of phosphoric acid and concentrated nitric acid is prepared and cooled to -5 °C.[2]

-

A solution of sodium nitrite in water is added over 45 minutes, maintaining the temperature at -5 °C.[2]

-

After stirring for an additional 15 minutes at -5 °C, hypophosphorous acid is added dropwise over 30 minutes, ensuring the temperature remains below 0 °C.[2]

-

The reaction mixture is stirred at 0 °C for 150 minutes and then allowed to warm to room temperature overnight.[2]

-

The mixture is neutralized by pouring it into a solution of NaOH and adding 5N NaOH solution.[2]

-

The product is extracted with dichloromethane (3 x 200 ml).[2]

-

The combined organic layers are washed with saturated NaCl, dried over Na₂SO₄, filtered, and evaporated.[2]

-

The residue is purified by MPLC on silica (B1680970) gel using a gradient of hexanes to 10% EtOAc in hexanes to yield the final product.[2]

Purification Protocol

For samples of this compound that are highly colored, a steam distillation method can be employed for purification.[3]

Procedure:

-

Suspend the colored this compound in a dilute NaOH solution.

-

Perform steam distillation on the suspension.[3]

-

Add NaCl to the aqueous distillate to salt out the product.[3]

-

Extract the product with diethyl ether (Et₂O).[3]

-

Dry the ether extract with anhydrous Na₂SO₄.[3]

-

Evaporate the solvent and fractionate the residue under vacuum to obtain purified this compound.[3]

Analytical Characterization (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the structure of this compound.[8]

¹H NMR (500 MHz, CDCl₃):

-

δ 8.78 (s, 1H)

-

δ 7.83 (s, 1H)[2]

These two singlets correspond to the protons at the C2 and C4 positions of the thiazole ring, respectively. The chemical shifts are influenced by the electronegativity of the adjacent sulfur, nitrogen, and bromine atoms.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 3034-55-7 [chemicalbook.com]

- 4. This compound 95 3034-55-7 [sigmaaldrich.com]

- 5. This compound | CAS#:3034-55-7 | Chemsrc [chemsrc.com]

- 6. This compound 95 3034-55-7 [sigmaaldrich.com]

- 7. This compound 95 3034-55-7 [sigmaaldrich.com]

- 8. This compound | 3034-55-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The functionalization of this heterocyclic core is therefore of paramount importance in the discovery and development of new chemical entities. 5-Bromothiazole serves as a versatile and highly valuable building block in this regard, with the carbon-bromine bond at the 5-position providing a reactive handle for a wide array of synthetic transformations. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on key cross-coupling and metal-halogen exchange reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required for the effective utilization of this important synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of the thiazole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These transformations are foundational in modern organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. The reaction of this compound with various aryl- or vinylboronic acids or their esters provides access to a diverse range of 5-substituted thiazoles.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Toluene (B28343)/H₂O | 100 | 12 | ~85 |

| 2 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | DMF | 110 | 6 | ~78 |

| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (10 mol%) | Na₂CO₃ (2 eq) | Dioxane/H₂O | Reflux | 4 | High* |

*Data is based on analogous systems such as 5-bromo-2-chlorobenzothiazole and is intended to be a predictive framework.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling offers another powerful method for C-C bond formation, utilizing organostannane reagents. A key advantage is the stability of organostannanes to a wide range of reaction conditions. However, the toxicity of tin compounds is a significant drawback.

Quantitative Data for Stille Coupling

| Entry | Coupling Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5 mol%) | Toluene | 100 | 12 | 71-94 |

| 2 | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (5 mol%) | Toluene | 100 | 12 | High |

*Typical yield range for Stille couplings of aryl bromides.[3]

Experimental Protocol: Stille Coupling of this compound with (Tributylstannyl)benzene

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) in anhydrous toluene (10 mL).

-

Reagent Addition: Add (tributylstannyl)benzene (1.1 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (B91410) (KF). Stir vigorously for 1 hour to precipitate the tin byproducts.

-

Extraction and Purification: Filter the mixture through Celite®, wash with ethyl acetate, and separate the organic layer. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Catalytic Cycle for Stille Coupling

Caption: Generalized catalytic cycle for the Stille coupling.

Sonogashira Coupling

The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-substituted alkynes. It involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.

Quantitative Data for Sonogashira Coupling of 5-Bromo-Analogs

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High* |

*Data from the Sonogashira coupling of 5-bromoindole.[4]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (CuI, 0.05 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Under an argon atmosphere, add anhydrous DMF (5 mL) and triethylamine (B128534) (2.0 mmol) via syringe. Then, add phenylacetylene (1.2 mmol) dropwise.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor by TLC.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution, water, and brine. Dry the organic layer and concentrate.

-

Purification: Purify the crude product by column chromatography.

Catalytic Cycles for Sonogashira Coupling

References

The Biological Frontier of 5-Bromothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a bromine atom at the 5-position of this ring system gives rise to 5-bromothiazole derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer and antimicrobial properties of these derivatives, presenting quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways they modulate.

Anticancer Activity of this compound Derivatives

A growing body of evidence highlights the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to exhibit significant cytotoxicity against a variety of human cancer cell lines. The biological activity is often influenced by the nature of the substituents at other positions on the thiazole ring.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound and related derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values of selected derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-amino-5-bromothiazole derivative | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |

| 1 | 2-amino-5-bromothiazole derivative | HepG2 (Liver) | 51.7 ± 3.13 | [1] |

| 2 | Benzothiazole-thiazole hybrid | MCF-7 (Breast) | 3.90 | [2] |

| 3 | Benzothiazole (B30560) derivative | HCT116 (Colon) | ≤50 | [3] |

| 3 | Benzothiazole derivative | HeLa (Cervical) | ≤50 | [3] |

Table 1: In Vitro Anticancer Activity of this compound and Related Derivatives.

Antimicrobial Activity of this compound Derivatives

In an era marked by the rise of antibiotic resistance, the quest for novel antimicrobial agents is of paramount importance. This compound derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected this compound and related derivatives against various microbial strains.

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 4 | Benzothiazole derivative | Staphylococcus aureus | 50 - 200 | [4] |

| 4 | Benzothiazole derivative | Bacillus subtilis | 25 - 200 | [4] |

| 4 | Benzothiazole derivative | Escherichia coli | 25 - 100 | [4] |

| 5 | Benzothiazole-thiazole hybrid | Staphylococcus aureus | 3.90 | [2] |

| 5 | Benzothiazole-thiazole hybrid | Mycobacterium tuberculosis | 3.90 | [2] |

| 6 | Benzothiazole based thiazolidinone | Staphylococcus aureus | 100 - 750 | [5] |

| 6 | Benzothiazole based thiazolidinone | Listeria monocytogenes | 100 - 750 | [5] |

| 6 | Benzothiazole based thiazolidinone | Pseudomonas aeruginosa | 100 - 750 | [5] |

| 6 | Benzothiazole based thiazolidinone | Escherichia coli | 100 - 750 | [5] |

| 6 | Benzothiazole based thiazolidinone | Salmonella typhimurium | 100 - 750 | [5] |

Table 2: In Vitro Antimicrobial Activity of this compound and Related Derivatives.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for assessing anticancer and antimicrobial activities.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a solvent like DMSO) and a vehicle control. Incubate for a further 48-72 hours.

-

MTT Addition: Remove the culture medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Workflow for determining in vitro anticancer efficacy using the MTT assay.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][8][9][10]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.[8]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[4]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[8]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[8]

Caption: Workflow for determining in vitro antimicrobial efficacy via the MIC assay.

Signaling Pathways Modulated by this compound Derivatives

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth.[11][12][13] Dysregulation of this pathway is a common feature in many cancers. Some benzothiazole derivatives have been shown to induce apoptosis by suppressing the PI3K/Akt signaling pathway.[5][14]

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. ibg.kit.edu [ibg.kit.edu]

- 3. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. protocols.io [protocols.io]

- 11. genscript.com [genscript.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromothiazole: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromothiazole is a pivotal heterocyclic building block in the landscape of organic synthesis. Its unique electronic properties and the presence of a reactive bromine handle at the C5 position make it an invaluable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key synthetic transformations, and insights into its application in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₃H₂BrNS |

| Molecular Weight | 164.02 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 74-75 °C at 15 mmHg |

| Density | 1.835 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.595 |

| ¹H NMR (CDCl₃, δ) | H2: ~8.8 ppm (s), H4: ~7.9 ppm (s) |

| ¹³C NMR (CDCl₃, δ) | C2: ~153 ppm, C4: ~123 ppm, C5: ~110 ppm |

Note: NMR data is estimated based on spectral data of closely related thiazole (B1198619) derivatives.

Core Synthetic Applications

The bromine atom at the C5 position of this compound serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. This compound readily participates in this reaction with a variety of boronic acids and their derivatives.

Experimental Protocol: Synthesis of 5-Phenylthiazole

-

Materials: this compound (1.0 mmol, 164 mg), Phenylboronic acid (1.2 mmol, 146 mg), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg), Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg), 1,4-Dioxane (B91453) (8 mL), Water (2 mL).

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the 1,4-dioxane and water to the flask.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

-

Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 5-phenylthiazole.

-

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 18 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | ~80-90 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 95 | 24 | ~75-85 |

Stille Coupling

The Stille coupling offers an alternative method for C-C bond formation, utilizing organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups.

Experimental Protocol: Synthesis of 5-(Tributylstannyl)thiazole and subsequent coupling

-

Materials: this compound (1.0 mmol, 164 mg), Hexamethylditin (1.1 mmol, 360 mg), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg), Anhydrous Toluene (B28343) (10 mL).

-

Procedure (Stannylation):

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound and hexamethylditin in anhydrous toluene.

-

Add Pd(PPh₃)₄ to the solution.

-

Heat the reaction mixture to 110 °C for 16 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure. The crude 5-(trimethylstannyl)thiazole (B8786254) is often used in the next step without further purification.

-

-

Procedure (Coupling):

-

To the crude 5-(trimethylstannyl)thiazole, add the desired aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous toluene (10 mL).

-

Heat the reaction mixture to 100 °C for 12-16 hours.

-

Cool the reaction and purify by column chromatography.

-

| Entry | Organostannane | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)tin | This compound | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | ~70-80 |

| 2 | Tributyl(2-thienyl)tin | This compound | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | Toluene | 100 | 12 | ~65-75 |

Heck Reaction

The Heck reaction enables the arylation of alkenes. This compound can be coupled with various electron-deficient and electron-rich olefins to generate substituted thiazoles.

Experimental Protocol: Synthesis of 5-Styrylthiazole

-

Materials: this compound (1.0 mmol, 164 mg), Styrene (1.2 mmol, 125 mg), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg), Triethylamine (B128534) (Et₃N) (1.5 mmol, 152 mg), Anhydrous N,N-Dimethylformamide (DMF) (5 mL).

-

Procedure:

-

To a sealed tube, add this compound, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the tube with an inert gas.

-

Add DMF, styrene, and triethylamine via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 20 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield 5-styrylthiazole.

-

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~70-80 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | ~75-85 |

C-H Activation/Functionalization

Direct C-H activation is an emerging and atom-economical strategy for the functionalization of heterocyclic compounds. The C5-position of the thiazole ring can be directly arylated, bypassing the need for pre-halogenation.

Experimental Protocol: Direct C5-Arylation of 2-Substituted Thiazole

-

Materials: 2-Substituted Thiazole (e.g., 2-methylthiazole) (1.0 mmol), Aryl Bromide (1.2 mmol), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg), Dimethylacetamide (DMA) (3 mL).

-

Procedure:

-

In a sealed tube, combine the 2-substituted thiazole, aryl bromide, palladium(II) acetate, and potassium carbonate.

-

Add dimethylacetamide to the mixture.

-

Seal the tube and heat to 130-150 °C for 12-24 hours.

-

Cool the reaction and work up as described for the Heck reaction.

-

| Entry | Thiazole Derivative | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Methylthiazole | 4-Bromotoluene | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMA | 140 | 18 | ~60-70 |

| 2 | Thiazole | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMA | 150 | 24 | ~50-60 |

Application in Medicinal Chemistry: Kinase Inhibitors

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for the synthesis of potent and selective kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

p38 MAPK Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a critical role in inflammatory responses.

Caption: Inhibition of the p38 MAPK signaling pathway by this compound derivatives.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical target in cancer therapy. Aberrant STAT3 signaling promotes tumor growth and survival. Benzothiazole derivatives, accessible from this compound, have shown promise as STAT3 inhibitors.

Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a vast array of functionalized thiazole derivatives. The importance of these derivatives is underscored by their application in medicinal chemistry as potent kinase inhibitors. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers leveraging the synthetic potential of this compound in their scientific endeavors.

An In-depth Technical Guide on the Solubility of 5-Bromothiazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromothiazole, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust qualitative assessment of its expected solubility, a detailed experimental protocol for determining solubility, and a clear workflow for this process.

Qualitative Solubility Profile of this compound

This compound (C₃H₂BrNS) is a halogenated heterocyclic compound.[1] Its molecular structure, featuring a polar thiazole (B1198619) ring and a bromine atom, suggests a degree of polarity. This structural characteristic is the primary determinant of its solubility in various organic solvents.

Based on the general principle of "like dissolves like," this compound is expected to exhibit greater solubility in polar organic solvents. This is supported by information on similar thiazole derivatives. For instance, 2-bromo-5-nitro-thiazole, which also contains a polar nitro group, is noted to be soluble in polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2] The presence of the bromine atom and the nitrogen and sulfur heteroatoms in the thiazole ring of this compound contributes to its polarity, enhancing its potential for favorable interactions with polar solvent molecules.

While some sources state that this compound is "soluble in water"[3][4][5], the extent of this solubility is not quantified. It is important to note that even for water-soluble organic molecules, the solubility can decrease as the non-polar hydrocarbon portion of the molecule increases.[6]

Conversely, its solubility in non-polar solvents is expected to be limited. The polar nature of the this compound molecule would lead to weaker interactions with non-polar solvent molecules.

Expected Solubility Summary:

-

High Solubility: Polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone) and polar protic solvents (e.g., Methanol, Ethanol).

-

Moderate to Low Solubility: Solvents of intermediate polarity (e.g., Dichloromethane, Ethyl Acetate).

-

Low to Negligible Solubility: Non-polar solvents (e.g., Hexane, Toluene).

It is crucial for researchers to experimentally determine the quantitative solubility in specific solvents to meet the precise requirements of their applications, such as reaction chemistry, formulation development, or analytical method development.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of this compound in a range of common organic solvents. This method is based on the widely used shake-flask technique.[7]

Objective: To quantitatively determine the solubility of this compound in selected organic solvents at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (purity ≥ 97%)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration of this compound within the calibration range of the analytical instrument.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same analytical conditions.

-

Determine the concentration of this compound in the diluted sample solutions by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. This compound | 3034-55-7 [chemicalbook.com]

- 5. This compound CAS#: 3034-55-7 [m.chemicalbook.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. m.youtube.com [m.youtube.com]

Thermal Stability and Decomposition of 5-Bromothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide to the methodologies used to assess the thermal stability and decomposition of 5-Bromothiazole. However, a thorough review of publicly available scientific literature and safety data sheets did not yield specific experimental data on the thermal decomposition of this compound. Therefore, the data presented in the tables are illustrative templates, and the decomposition pathway is a hypothetical representation based on the expected decomposition products of similar halogenated heterocyclic compounds.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly in drug development where thermal events can impact purity, efficacy, and safety. This guide details the standard analytical techniques used to evaluate the thermal properties of compounds like this compound, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 3034-55-7 | [1] |

| Molecular Formula | C₃H₂BrNS | [1] |

| Molecular Weight | 164.02 g/mol | [1] |

| Appearance | Colorless to Brown clear liquid | |

| Density | 1.835 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.5955 | [1][2] |

| Flash Point | 76.7 °C (170.1 °F) - closed cup | [1] |

| Storage Temperature | 0-8 °C | [2] |

Thermal Stability Analysis: Methodologies and Data Presentation

The thermal stability of a compound is typically investigated using a suite of thermoanalytical techniques. These methods provide critical data on the temperatures at which decomposition begins, the energy released or absorbed during this process, and the rate of mass loss.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.

Table 1: TGA Data for this compound (Illustrative Template)

| Parameter | Inert Atmosphere (e.g., N₂) | Oxidizing Atmosphere (e.g., Air) |

| Onset of Decomposition (T_onset) | Data not available | Data not available |

| Temperature of 5% Mass Loss (T₅%) | Data not available | Data not available |

| Temperature of Max. Decomposition Rate (T_peak) | Data not available | Data not available |

| Mass Loss at T_peak (%) | Data not available | Data not available |

| Final Residue (%) | Data not available | Data not available |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition (the total heat released or absorbed).

Table 2: DSC Data for this compound (Illustrative Template)

| Parameter | Value |

| Melting Point (T_m) | Data not available |

| Enthalpy of Fusion (ΔH_fus) | Data not available |

| Onset of Exothermic Decomposition (T_onset) | Data not available |

| Peak Exotherm Temperature (T_peak) | Data not available |

| Enthalpy of Decomposition (ΔH_decomp) | Data not available |

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetric technique that measures the time, temperature, and pressure data for a sample undergoing an exothermic decomposition. It is crucial for assessing the potential for a thermal runaway reaction.

Table 3: ARC Data for this compound (Illustrative Template)

| Parameter | Value |

| Onset Temperature of Self-Heating | Data not available |

| Time to Maximum Rate (TMR) | Data not available |

| Adiabatic Temperature Rise (ΔT_ad) | Data not available |

| Maximum Pressure (P_max) | Data not available |

| Maximum Self-Heat Rate ((dT/dt)_max) | Data not available |

Hypothetical Thermal Decomposition Pathway

While specific experimental data is unavailable, the thermal decomposition of this compound is expected to produce various gaseous products. Thermal decomposition can lead to the release of irritating gases and vapors. Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr). The decomposition is likely initiated by the cleavage of the weakest bonds in the molecule, followed by a cascade of radical reactions.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the thermal analysis of a chemical substance like this compound.

Thermogravimetric Analysis (TGA) Protocol

Caption: Generalized experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.

-

Atmosphere: Purge the furnace with an inert gas (e.g., high purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. For studying oxidative stability, synthetic air can be used.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.

-

Heat the sample at a linear heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The resulting data of mass versus temperature is plotted. The onset temperature of decomposition is determined from the intersection of the baseline tangent and the tangent of the decomposition step. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

Caption: Generalized experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum, copper, or gold-plated stainless steel for higher temperatures). Hermetically seal the pan to prevent evaporation and to contain any pressure generated during decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas.

-

Temperature Program:

-

Cool the cell to a starting temperature below any expected transitions.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature beyond the decomposition point observed in TGA.

-

-

Data Analysis: The heat flow as a function of temperature is plotted. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The area under these peaks is integrated to determine the enthalpy of the transition.

Accelerating Rate Calorimetry (ARC) Protocol

References

An In-depth Technical Guide to the Discovery and Synthesis of 5-Bromothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of 5-bromothiazole synthesis. It details key synthetic methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for pivotal reactions. Visual diagrams of synthetic pathways are provided to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its thiazole (B1198619) core is a prevalent scaffold in numerous biologically active molecules, and the bromo-substituent provides a versatile handle for further chemical modifications, making it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide explores the historical development of synthetic routes to this compound, from early methods to more contemporary approaches.

Historical Perspective and Discovery

The synthesis of the thiazole ring dates back to the late 19th century with the work of Arthur Hantzsch.[3][4] The Hantzsch thiazole synthesis, first described in 1887, involves the reaction of an α-haloketone with a thioamide and remains a fundamental method for constructing the thiazole core.[3][4] While not a direct synthesis of this compound itself, this reaction laid the groundwork for the synthesis of a wide array of thiazole derivatives.

The specific synthesis of this compound was explored later, with early methods often relying on the bromination of pre-existing thiazole rings or the transformation of other brominated thiazoles.[2] One of the earlier documented syntheses involved the treatment of 2,5-dibromothiazole (B130459) with sodium ethoxide followed by hydrogenation over spongy nickel.[5][6] Over the years, more direct and efficient methods have been developed, including those starting from commercially available thiazole derivatives like 2-aminothiazole.

A significant advancement in the synthesis of aryl halides, which is conceptually related to the synthesis of bromo-heterocycles, was the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[7][8] This reaction, which converts aryl diazonium salts into aryl halides using copper salts, has been adapted for the synthesis of bromo-heterocyclic compounds, including derivatives of thiazole.[7][8][9]

Key Synthetic Methodologies

Several key strategies have emerged for the synthesis of this compound. These methods vary in their starting materials, reaction conditions, and overall efficiency.

1. From 2-Amino-5-bromothiazole (via Deamination)

A common and effective route to this compound involves the deamination of 2-amino-5-bromothiazole. This transformation is typically achieved through a diazotization reaction followed by reduction.

-

Logical Relationship of Deamination Synthesis

Caption: Deamination of 2-amino-5-bromothiazole to this compound.

2. From 2,5-Dibromothiazole (via Reductive Debromination)

This method involves the selective removal of the bromine atom at the 2-position of 2,5-dibromothiazole.

-

Experimental Workflow for Reductive Debromination

Caption: Synthesis of this compound from 2,5-dibromothiazole.

3. Direct Bromination of Thiazole Derivatives

While direct bromination of the parent thiazole can be challenging due to the reactivity of the ring, certain derivatives can be selectively brominated at the 5-position. For instance, thiazole-2-carboxylic acid can be lithiated and then treated with a bromine source.

-

Signaling Pathway for Direct Bromination

Caption: Synthesis of a this compound derivative via direct bromination.

Quantitative Data Summary

The following tables summarize quantitative data for the key synthetic methods discussed.

Table 1: Synthesis of this compound from 2-Amino-5-bromothiazole

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromothiazole | [5] |

| Reagents (Stage 1) | Phosphoric acid, Nitric acid, Sodium nitrite (B80452) | [5] |

| Temperature (Stage 1) | -5 °C | [5] |

| Duration (Stage 1) | 1 hour | [5] |

| Reagents (Stage 2) | Hypophosphorous acid | [5] |

| Temperature (Stage 2) | 0 - 20 °C | [5] |

| Duration (Stage 2) | 2.5 hours at 0°C, then overnight at RT | [5] |

| Yield | Not explicitly stated for the final product in the provided abstract. |

Table 2: Synthesis of 2-Amino-5-bromothiazole from 2-Aminothiazole

| Parameter | Value | Reference |

| Starting Material | 2-Aminothiazole | [10] |

| Reagents | Bromine, Acetic acid | [10] |

| Temperature | 0 °C to Room Temperature | [10] |

| Duration | 2 hours | [10] |

| Yield | 75% | [10] |

Table 3: Synthesis of this compound-2-carboxylic acid from Thiazole-2-carboxylic acid

| Parameter | Value | Reference |

| Starting Material | Thiazole-2-carboxylic acid | [11] |

| Reagents (Stage 1) | Lithium diisopropylamide (LDA) | [11] |

| Solvent | Tetrahydrofuran (THF), n-heptane, ethylbenzene | [11] |

| Temperature (Stage 1) | -78 °C | [11] |

| Duration (Stage 1) | 30 minutes | [11] |

| Reagents (Stage 2) | Carbon tetrabromide (CBr4) | [11] |

| Duration (Stage 2) | 2 hours | [11] |

| Yield | 16% | [11] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-5-bromothiazole [5]

-

Diazotization: A solution of 2-amino-5-bromothiazole (12.58 g, 70 mmol) in a mixture of phosphoric acid (106 ml of an 86% solution in water) and concentrated nitric acid (19.2 ml) is cooled to -5 °C. A solution of sodium nitrite (7.59 g, 110 mmol) in water (26 ml) is added over 45 minutes, maintaining the temperature at -5 °C. The mixture is stirred for an additional 15 minutes at -5 °C.

-

Reduction: Hypophosphorous acid (38.8 ml) is added dropwise over 30 minutes, keeping the temperature below 0 °C. The mixture is stirred at 0 °C for 150 minutes and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction mixture is poured into a solution of NaOH (85 g) in water (400 ml). The pH is adjusted to neutral with 5N NaOH solution. The resulting mixture is extracted with CH2Cl2 (3 x 200 ml). The combined organic layers are washed with saturated NaCl, dried over Na2SO4, filtered, and evaporated. The residue is purified by MPLC on silica (B1680970) gel (eluting with a gradient of 100% hexanes to 10% EtOAc in hexanes) to yield the title compound.

Protocol 2: Synthesis of 2-Amino-5-bromothiazole from 2-Aminothiazole [10]

-

Reaction Setup: 2-Aminothiazole (400 mg, 4 mmol) is dissolved in 16 mL of acetic acid and cooled to 0 °C.

-

Bromination: Bromine (408 μL, 8 mmol) is added dropwise to the solution. The mixture is then stirred at room temperature for 2 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: The reaction is quenched by adjusting the pH to 7-8 with saturated NaHCO3 solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated. The crude product is purified by column chromatography to afford 5-bromothiazol-2-amine (B145681) (520 mg, 75% yield).

Protocol 3: Synthesis of this compound-2-carboxylic acid from Thiazole-2-carboxylic acid [11]

-

Lithiation: Thiazole-2-carboxylic acid (1.60 g, 12.4 mmol) is slowly added to a solution of lithium diisopropylamide (LDA, 1 M solution in THF/heptane/ethylbenzene, 26.0 mmol, 26 mL) in dry THF (100 mL) at -78 °C. The reaction mixture is stirred at this temperature for 30 minutes.

-

Bromination: Carbon tetrabromide (CBr4, 4.52 g, 13.6 mmol) is added, and the reaction is stirred for an additional 2 hours.

-